molecular formula C17H24N2O4 B11558389 N-[2-(ethenyloxy)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide

N-[2-(ethenyloxy)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide

Cat. No.: B11558389
M. Wt: 320.4 g/mol
InChI Key: YPIXZKIZNPQNQX-UHFFFAOYSA-N
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Description

N-[2-(ethenyloxy)ethyl]-N’-[4-(pentyloxy)phenyl]ethanediamide is an organic compound with a complex structure that includes both ether and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ethenyloxy)ethyl]-N’-[4-(pentyloxy)phenyl]ethanediamide typically involves a multi-step process. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride.

Industrial Production Methods

In industrial settings, the production of N-[2-(ethenyloxy)ethyl]-N’-[4-(pentyloxy)phenyl]ethanediamide may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ethenyloxy)ethyl]-N’-[4-(pentyloxy)phenyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

N-[2-(ethenyloxy)ethyl]-N’-[4-(pentyloxy)phenyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(ethenyloxy)ethyl]-N’-[4-(pentyloxy)phenyl]ethanediamide exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in cellular pathways and processes. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(ethenyloxy)ethyl]-N’-[4-(pentyloxy)phenyl]ethanediamide is unique due to its specific combination of ether and amide functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research applications where these properties are advantageous.

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

N-(2-ethenoxyethyl)-N'-(4-pentoxyphenyl)oxamide

InChI

InChI=1S/C17H24N2O4/c1-3-5-6-12-23-15-9-7-14(8-10-15)19-17(21)16(20)18-11-13-22-4-2/h4,7-10H,2-3,5-6,11-13H2,1H3,(H,18,20)(H,19,21)

InChI Key

YPIXZKIZNPQNQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCCOC=C

Origin of Product

United States

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